

CAS number 1017795-67-5 structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Cat. No.:	B1521919

[Get Quote](#)

An In-Depth Technical Guide to CAS Number 1017795-67-5 (Org 274179-0): A Potent Allosteric Antagonist of the Thyroid-Stimulating Hormone Receptor

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the small molecule with CAS number 1017795-67-5, also known as Org 274179-0. This compound has been identified as a highly potent and selective allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR). This document will delve into its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it will provide detailed, field-proven experimental protocols for its synthesis and characterization, aimed at researchers, scientists, and professionals in drug development. The guide is structured to offer not just procedural steps but also the scientific rationale behind these methodologies, ensuring a thorough understanding of its potential therapeutic applications, particularly in the context of Graves' disease.

Introduction

The thyroid-stimulating hormone receptor (TSHR) is a member of the glycoprotein hormone receptor family, a subset of G-protein coupled receptors (GPCRs). It plays a pivotal role in regulating the growth of the thyroid gland and the production of thyroid hormones.

Dysregulation of TSHR signaling is implicated in various thyroid disorders, most notably

Graves' disease, an autoimmune condition characterized by the production of stimulating autoantibodies against the TSHR, leading to hyperthyroidism.

The compound identified by CAS number 1017795-67-5, and referred to in scientific literature as Org 274179-0, has emerged as a significant tool compound and potential therapeutic lead. It functions as a negative allosteric modulator of the TSHR, offering a distinct mechanism of action compared to traditional orthosteric antagonists. This guide will provide an in-depth exploration of this promising molecule.

Chemical Structure and Physicochemical Properties

Org 274179-0 is chemically known as N-(1-acetyl-4-methyl-4-phenyl-1,2,3,4-tetrahydro-quinolin-6-yl)-3-(3-trifluoromethyl-phenyl)propionamide. Its structure is characterized by a central tetrahydroquinoline core, which is substituted at various positions to confer its specific pharmacological activity.

Table 1: Physicochemical Properties of Org 274179-0

Property	Value	Source
CAS Number	1017795-67-5	Internal Database
Molecular Formula	C ₂₈ H ₂₇ F ₃ N ₂ O ₂	[1]
Molecular Weight	480.53 g/mol	[1]
Appearance	Solid	[1]
Solubility	Soluble in DMSO	[1]

Synthesis of Org 274179-0

While a specific, detailed synthesis protocol for Org 274179-0 is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of tetrahydroquinoline derivatives and amide bond formation. The following represents a generalized, multi-step synthetic approach.

General Synthetic Scheme

The synthesis can be conceptually divided into two main parts: the construction of the substituted tetrahydroquinoline core and the subsequent amide coupling with the trifluoromethyl-phenyl propionic acid side chain.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for Org 274179-0.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Tetrahydroquinoline Core

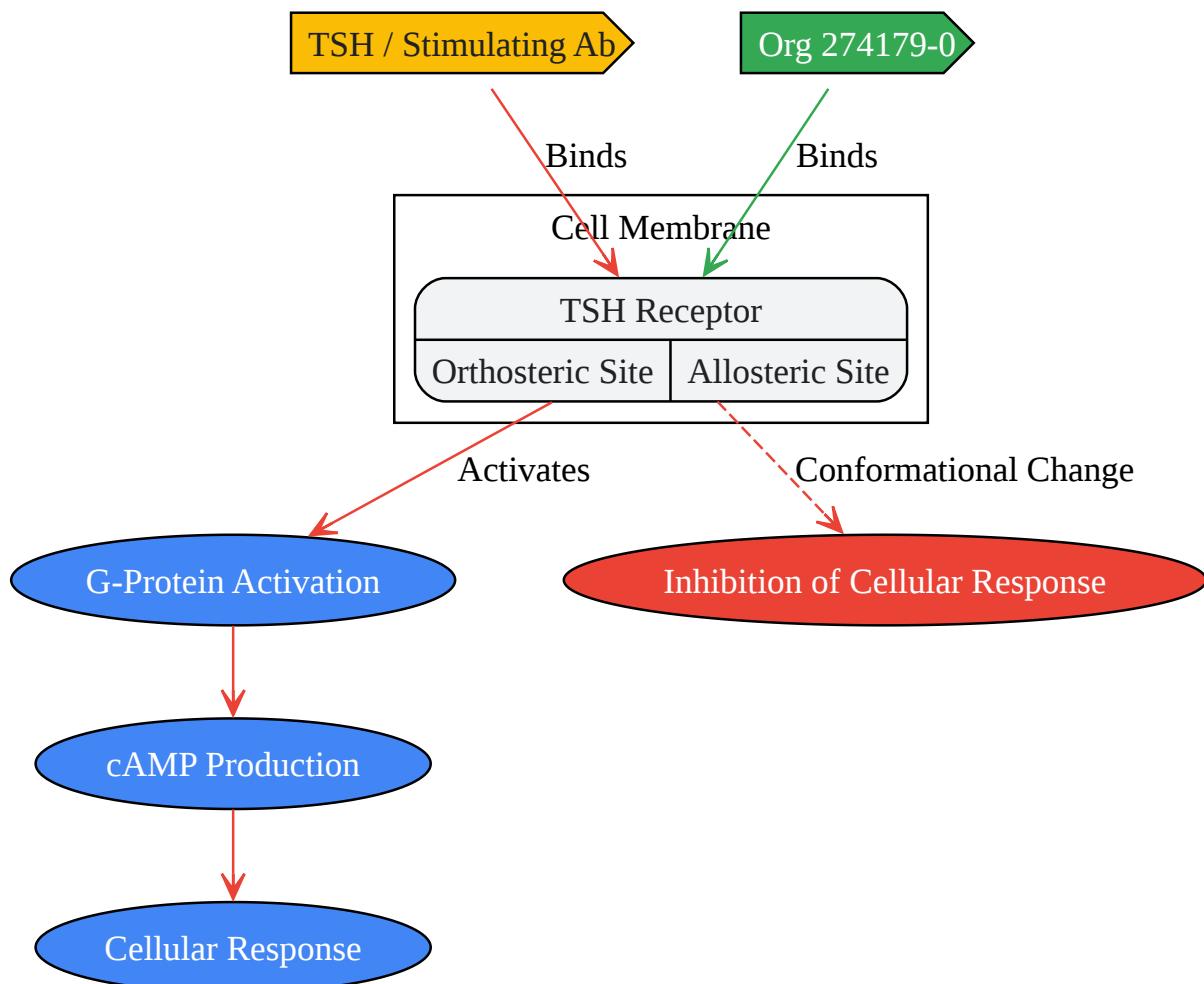
A variety of methods can be employed for the synthesis of the 4,4-disubstituted tetrahydroquinoline core. One common approach is the acid-catalyzed reaction of an appropriately substituted aniline with a phenylacetylene derivative.

Step 2: N-Acetylation

The secondary amine of the tetrahydroquinoline core is protected by acetylation, typically using acetic anhydride in the presence of a base like triethylamine or pyridine.

Step 3: Introduction of the Amino Group at the 6-Position

This can be achieved through a nitration reaction followed by reduction. The N-acetylated tetrahydroquinoline is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group, which is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.


Step 4: Amide Coupling

The final step involves the coupling of the 6-amino-N-acetyl-tetrahydroquinoline intermediate with 3-(3-trifluoromethyl-phenyl)propanoic acid. This is a standard amide bond formation reaction that can be mediated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Note: This is a generalized protocol. The specific reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for each step.

Mechanism of Action: Allosteric Antagonism of the TSH Receptor

Org 274179-0 acts as a negative allosteric modulator of the TSHR. This means that it binds to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand, TSH.^[2] This allosteric binding induces a conformational change in the receptor that reduces its ability to be activated by TSH or stimulating autoantibodies.^[2]

[Click to download full resolution via product page](#)

Caption: Allosteric antagonism of the TSH receptor by Org 274179-0.

This allosteric mechanism has several potential advantages in a therapeutic context. It is non-competitive with the endogenous ligand, meaning its inhibitory effect is not overcome by high concentrations of TSH. Furthermore, allosteric modulators can exhibit greater receptor subtype selectivity.

Biological Activity and Characterization

The biological activity of Org 274179-0 has been characterized in various *in vitro* systems. It has been shown to be a potent antagonist of TSH- and autoantibody-mediated TSHR activation.^[2]

Table 2: In Vitro Biological Activity of Org 274179-0

Assay System	Stimulus	Measured Effect	IC ₅₀ (nM)	Source
CHO cells expressing human TSHR	TSH	cAMP formation	~10-20	[3]
CHO cells expressing human TSHR	M22 (stimulating antibody)	CRE-luciferase activity	Potent inhibition	[1]
FRTL-5 rat thyroid cells	bTSH	cAMP formation	5	[1]
FRTL-5 rat thyroid cells	M22 (stimulating antibody)	cAMP formation	2	[1]

Experimental Protocols for Characterization

The following are detailed protocols for characterizing the antagonist activity of Org 274179-0 at the TSH receptor.

- CHO-K1 cells stably expressing the human TSHR (CHO-hTSHR): These cells are a common model for studying TSHR signaling. They should be cultured in a suitable medium such as DMEM/F12 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
- FRTL-5 rat thyroid cells: These cells endogenously express the rat TSHR and are a well-established model for studying thyroid cell function.[4][5] They are typically grown in Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a cocktail of hormones and growth factors, including TSH. For antagonist assays, cells are often deprived of TSH for a period to reduce basal signaling.[6]

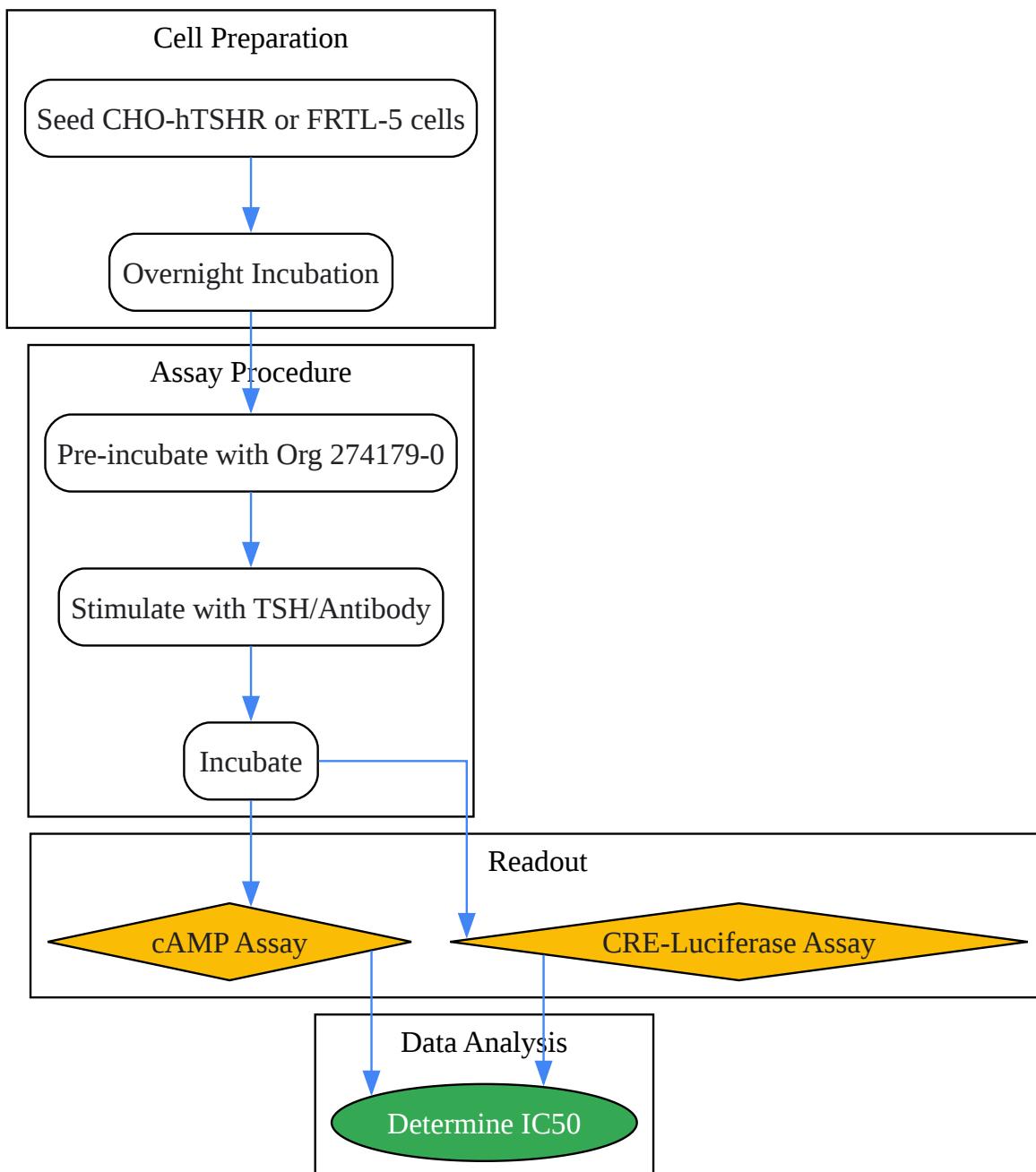
This assay measures the ability of an antagonist to inhibit agonist-induced production of cyclic AMP (cAMP), a key second messenger in TSHR signaling.

Materials:

- CHO-hTSHR or FRTL-5 cells
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
- TSH or a stimulating antibody (e.g., M22)
- Org 274179-0
- cAMP detection kit (e.g., HTRF or ELISA-based)

Procedure:

- Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- TSH Deprivation (for FRTL-5 cells): If using FRTL-5 cells, replace the growth medium with a TSH-free medium for 24-48 hours prior to the assay.
- Antagonist Incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of Org 274179-0 (or vehicle control) in assay buffer containing IBMX for 15-30 minutes at 37°C.
- Agonist Stimulation: Add TSH or the stimulating antibody at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for 30-60 minutes at 37°C.
- cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
- Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.


This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP response element (CRE). It provides a more downstream readout of TSHR activation.

Materials:

- CHO-hTSHR cells co-transfected with a CRE-luciferase reporter plasmid
- Cell culture medium
- TSH or a stimulating antibody
- Org 274179-0
- Luciferase assay reagent

Procedure:

- Cell Plating: Seed the reporter cell line in a white, clear-bottom 96-well plate and allow to adhere overnight.
- Antagonist Incubation: Pre-incubate the cells with various concentrations of Org 274179-0 (or vehicle control) for 1-2 hours.
- Agonist Stimulation: Add TSH or the stimulating antibody and incubate for 4-6 hours to allow for reporter gene expression.
- Luciferase Measurement: Remove the medium and add the luciferase assay reagent. Measure the luminescence using a luminometer.
- Data Analysis: Analyze the data as described for the cAMP assay to determine the IC_{50} value.

[Click to download full resolution via product page](#)

Caption: Workflow for characterizing the antagonist activity of Org 274179-0.

Therapeutic Potential and Future Directions

The potent and selective antagonist activity of Org 274179-0 at the TSHR makes it a valuable pharmacological tool for studying the role of this receptor in health and disease. Moreover, it represents a promising lead compound for the development of novel therapeutics for the treatment of Graves' disease and its associated ophthalmopathy.[\[2\]](#)

Future research should focus on:

- **In vivo efficacy:** Evaluating the ability of Org 274179-0 and its analogs to ameliorate hyperthyroidism in animal models of Graves' disease.[\[7\]](#)
- **Pharmacokinetic and safety profiles:** Assessing the drug-like properties of these compounds to determine their suitability for clinical development.
- **Structural studies:** Elucidating the precise binding mode of Org 274179-0 to the TSHR through techniques like X-ray crystallography or cryo-electron microscopy, which could guide the design of next-generation antagonists with improved properties.[\[8\]](#)

Conclusion

CAS number 1017795-67-5, or Org 274179-0, is a well-characterized, potent, and selective allosteric antagonist of the thyroid-stimulating hormone receptor. Its unique mechanism of action and demonstrated in vitro efficacy make it an invaluable tool for thyroid research and a promising starting point for the development of new treatments for Graves' disease. This technical guide has provided a comprehensive overview of its chemical and biological properties, as well as detailed experimental protocols to aid researchers in its further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Org 274179-0 | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 2. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRTL-5 Cells - Rat cell lines - 2BScientific [2bscientific.com]
- 5. The FRTL-5 thyroid cell strain as a model for studies on thyroid cell growth. | Semantic Scholar [semanticscholar.org]
- 6. Graves' IgG stimulation of iodide uptake in FRTL-5 rat thyroid cells: a clinical assay complementing FRTL-5 assays measuring adenylate cyclase and growth-stimulating antibodies in autoimmune thyroid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crinetics.com [crinetics.com]
- 8. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [CAS number 1017795-67-5 structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521919#cas-number-1017795-67-5-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com